![molecular formula C16H20O3 B14587200 Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate CAS No. 61120-41-0](/img/structure/B14587200.png)
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, an ethyl ester group, and a phenylethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopent-1-ene-1-carboxylic acid with ethyl alcohol in the presence of a catalyst. The phenylethoxy group is introduced through an etherification reaction, where phenylethanol reacts with the cyclopentene derivative under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles like hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The phenylethoxy group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- Ethyl 2-(benzylamino)-1-cyclopentene-1-carboxylate
- Ethyl 2-aminocyclopent-1-enecarboxylate
Comparison: Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61120-41-0 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethoxy)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-2-18-16(17)14-9-6-10-15(14)19-12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
IXFSZEOCKYBDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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